2-((4-methylpyrimidin-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-methylpyrimidin-2-yl)thio)-N-phenylacetamide is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at position 4 and a thioether linkage to an acetamide group bearing a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methylpyrimidin-2-yl)thio)-N-phenylacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-halo derivatives and sulfur-containing reagents.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-methylpyrimidin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines, thiols, and halides can be used under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2-((4-methylpyrimidin-2-yl)thio)-N-phenylacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((4-methylpyrimidin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in various biological processes, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity.
Modulating Receptors: The compound may interact with specific receptors, such as G-protein-coupled receptors (GPCRs), to modulate cellular signaling pathways.
Inducing Apoptosis: In the context of anticancer activity, the compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
2-thioxopyrimidine: A closely related compound with similar biological activities.
4-methylpyrimidine: A simpler analog that lacks the thioether and acetamide functionalities.
N-phenylacetamide: A compound with similar acetamide functionality but lacking the pyrimidine ring.
Uniqueness
2-((4-methylpyrimidin-2-yl)thio)-N-phenylacetamide is unique due to its combination of a thioxopyrimidine core with a phenylacetamide moiety. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-10-7-8-14-13(15-10)18-9-12(17)16-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTFYBOOHSGYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970448 |
Source
|
Record name | 2-[(4-Methylpyrimidin-2-yl)sulfanyl]-N-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5509-60-4 |
Source
|
Record name | 2-[(4-Methylpyrimidin-2-yl)sulfanyl]-N-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.